

Application Notes and Protocols for Verrucarín K Analytical Standards

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Compound of Interest

Compound Name: Verrucarín K

Cat. No.: B15447255

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Introduction

Verrucarín K is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi. Due to the general toxicity of trichothecenes, accurate and reliable analytical standards and reference materials for **Verrucarín K** are essential for research, drug development, and safety testing. These application notes provide an overview of the available information, analytical methodologies, and protocols applicable to **Verrucarín K**. It is important to note that while **Verrucarín K**-specific experimental data is limited, the methodologies presented are based on established protocols for closely related macrocyclic trichothecenes, such as Verrucarín A, and are expected to be applicable with appropriate optimization.

Physicochemical and Reference Data for Verrucarín K

Limited experimental data is available for **Verrucarín K**. The following table summarizes its computed physicochemical properties and provides general guidance for reference material specifications based on typical data for related compounds like Verrucarín A.^[1]

Property	Value / Specification	Source / Method
Molecular Formula	C ₂₇ H ₃₄ O ₈	PubChem[2]
Molecular Weight	486.6 g/mol	PubChem[2]
Exact Mass	486.22536804 Da	PubChem[2]
CAS Number	63739-93-5	PubChem[2]
Appearance	Assumed to be a white to off-white powder	General observation for related compounds
Purity (as reference material)	≥98%	Recommended specification for analytical standards
Solubility	Soluble in DMSO, Chloroform, Methanol, Ethanol, Dichloromethane	General solubility for macrocyclic trichothecenes[3][4]
Storage Conditions	-20°C, protect from light and moisture	Standard practice for mycotoxin reference materials
Stability	Data not available. Recommended to re-test periodically.	General recommendation

Analytical Methodologies

The following protocols are generalized for the analysis of macrocyclic trichothecenes and should be validated for **Verrucarin K** specifically.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of trichothecenes. A reversed-phase method is typically employed.

Protocol: HPLC Analysis of **Verrucarin K**

- Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program (Example):

Time (min)	% Solvent A	% Solvent B
0	60	40
20	20	80
25	20	80

| 30 | 60 | 40 |

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 220 nm or 260 nm.
- Injection Volume: 20 µL.
- Standard Preparation: Prepare a stock solution of **Verrucarín K** in acetonitrile or methanol. Create a series of dilutions to generate a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of **Verrucarín K**, especially in complex matrices.

Protocol: LC-MS/MS Analysis of **Verrucarín K**

- Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

- Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for macrocyclic trichothecenes.[5][6]
- Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase: Similar to HPLC, using LC-MS grade solvents with modifiers like formic acid or ammonium formate to improve ionization.
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Program: A fast gradient optimized for the separation of trichothecenes.
- Flow Rate: 0.3 - 0.5 mL/min.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for **Verrucarin K** would need to be determined by infusing a standard solution.
 - Precursor Ion: $[M-H]^-$ or other adducts.
 - Product Ions: Characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of the identity of **Verrucarin K** reference materials.[7][8]

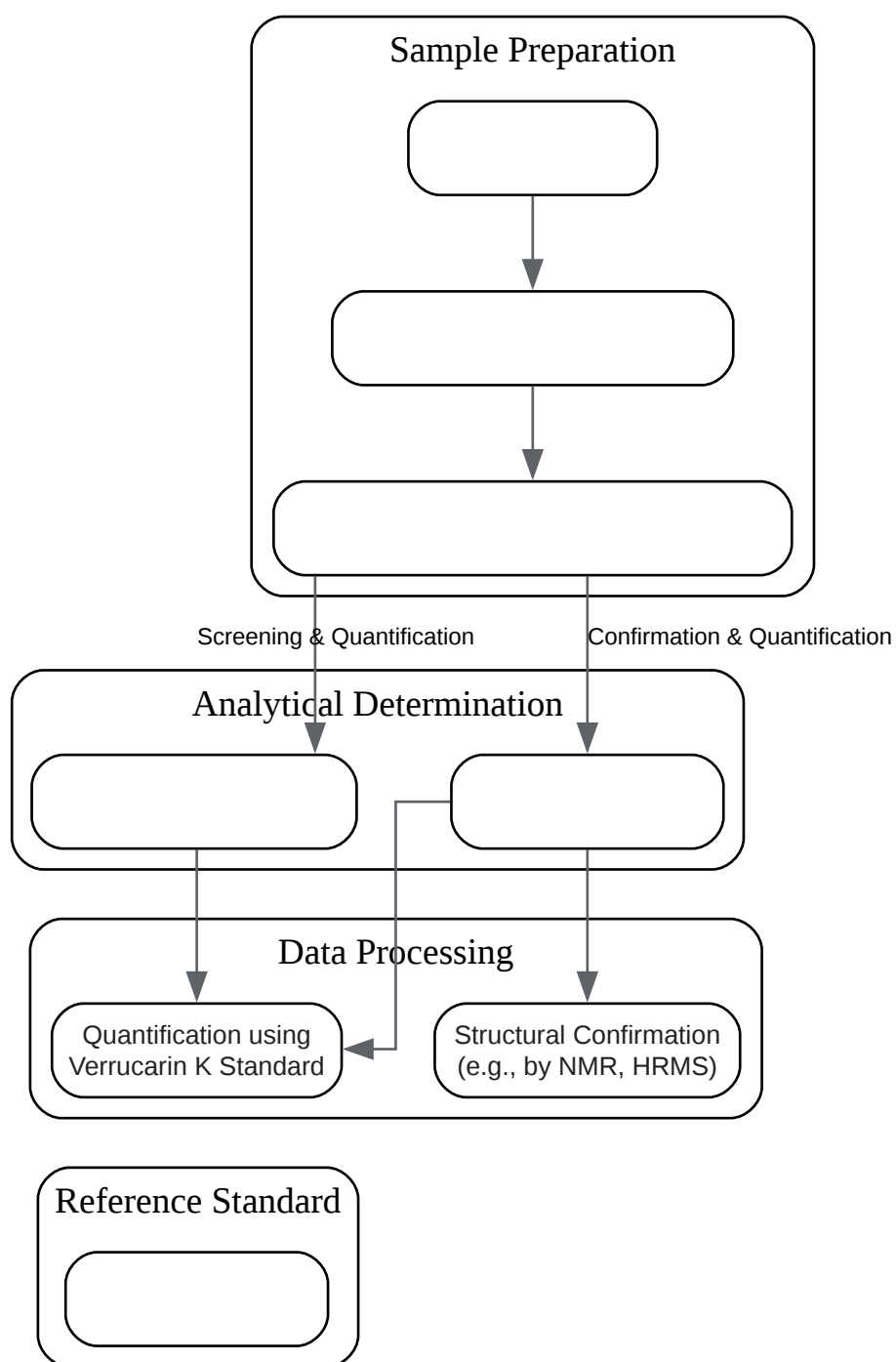
Protocol: NMR Analysis of **Verrucarin K**

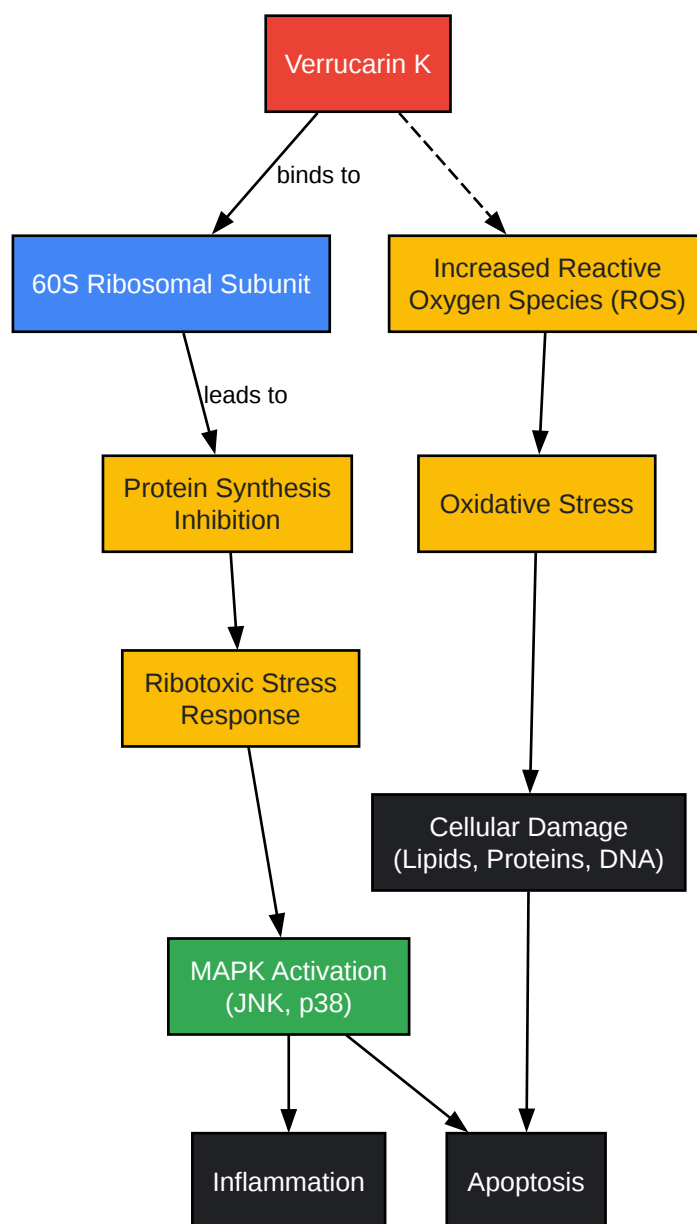
- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated methanol (CD_3OD).
- Experiments:
 - 1H NMR: Provides information on the proton environments in the molecule.

- ^{13}C NMR: Provides information on the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and assign signals for full structural confirmation.
- Sample Preparation: Dissolve an appropriate amount of the **Verrucarin K** standard in the chosen deuterated solvent.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of **Verrucarin K** from a sample matrix.





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